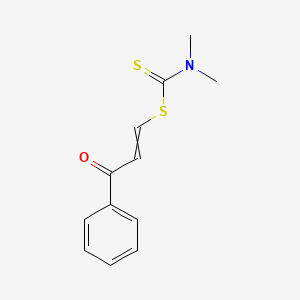
Carbamodithioic acid, dimethyl-, 3-oxo-3-phenyl-1-propenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamodithioic acid, dimethyl-, 3-oxo-3-phenyl-1-propenyl ester is a chemical compound known for its unique structure and properties It belongs to the class of esters and is characterized by the presence of a carbamodithioic acid moiety linked to a 3-oxo-3-phenyl-1-propenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, dimethyl-, 3-oxo-3-phenyl-1-propenyl ester typically involves the esterification of carbamodithioic acid derivatives with appropriate alcohols under acidic or basic conditions. Common reagents used in the synthesis include dimethylamine, carbon disulfide, and phenylpropenyl alcohol. The reaction conditions often involve refluxing the reactants in an organic solvent such as ethanol or methanol, followed by purification through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The final product is typically purified using techniques like column chromatography or crystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Carbamodithioic acid, dimethyl-, 3-oxo-3-phenyl-1-propenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters and derivatives.
Aplicaciones Científicas De Investigación
Carbamodithioic acid, dimethyl-, 3-oxo-3-phenyl-1-propenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of carbamodithioic acid, dimethyl-, 3-oxo-3-phenyl-1-propenyl ester involves its interaction with molecular targets through its reactive ester and carbamodithioic acid groups. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in various biological and chemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Carbamodithioic acid, diethyl-, methyl ester: Similar structure but with diethyl groups instead of dimethyl.
Carbamodithioic acid, dimethyl-, methyl ester: Lacks the 3-oxo-3-phenyl-1-propenyl group.
Uniqueness
Carbamodithioic acid, dimethyl-, 3-oxo-3-phenyl-1-propenyl ester is unique due to the presence of the 3-oxo-3-phenyl-1-propenyl group, which imparts distinct reactivity and properties compared to other carbamodithioic acid esters. This uniqueness makes it valuable in specific synthetic and research applications.
Propiedades
Número CAS |
60405-29-0 |
|---|---|
Fórmula molecular |
C12H13NOS2 |
Peso molecular |
251.4 g/mol |
Nombre IUPAC |
(3-oxo-3-phenylprop-1-enyl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C12H13NOS2/c1-13(2)12(15)16-9-8-11(14)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clave InChI |
ORWLXYJFWRBEQP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)SC=CC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



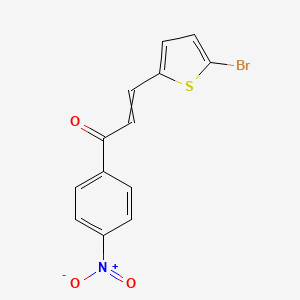
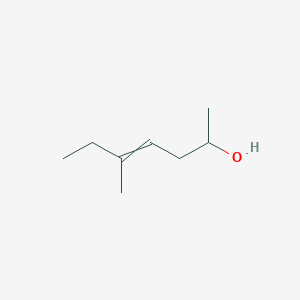

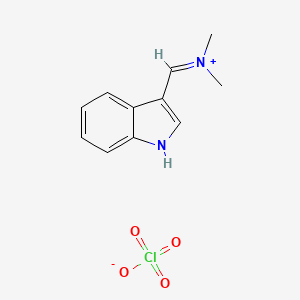
![1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604457.png)
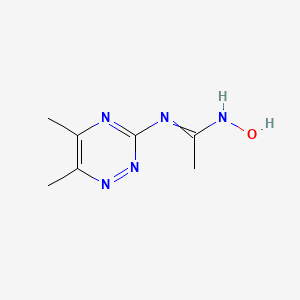
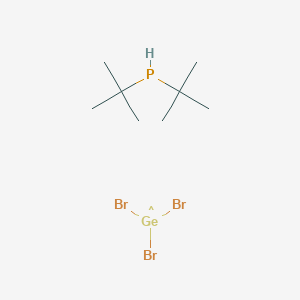


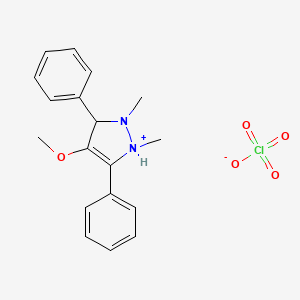

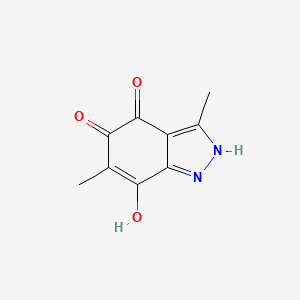
![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)
